Lateropyrone

Übersicht

Beschreibung

Lateropyron ist ein ungewöhnlicher heterocyclischer Metabolit, der aus dem Pilz Fusarium avenaceum isoliert wurde. Es ist bekannt für seine antibakteriellen und antimykotischen Eigenschaften und wurde unabhängig als Antibiotikum Y charakterisiert . Die Verbindung hat eine Summenformel von C15H10O8 und ein Molekulargewicht von 318,2 g/mol .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Lateropyron wird hauptsächlich aus Fusarium avenaceum isoliert. Der Isolationsprozess umfasst die Kultivierung des Pilzes unter spezifischen Bedingungen und die Extraktion der Verbindung mit organischen Lösungsmitteln . Die detaillierten synthetischen Wege und Reaktionsbedingungen für die Laborsynthese sind nicht umfassend dokumentiert, da die Verbindung hauptsächlich durch natürliche Extraktion gewonnen wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von Lateropyron beinhaltet die großtechnische Fermentation von Fusarium avenaceum. Der Fermentationsprozess wird optimiert, um die Ausbeute an Lateropyron zu maximieren, gefolgt von Extraktion und Reinigung unter Verwendung von Techniken wie Flüssig-Flüssig-Extraktion und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lateropyrone is primarily isolated from Fusarium avenaceum. The isolation process involves culturing the fungus under specific conditions and extracting the compound using organic solvents . The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is mainly obtained through natural extraction.

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation of Fusarium avenaceum. The fermentation process is optimized to maximize the yield of this compound, followed by extraction and purification using techniques such as liquid-liquid extraction and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lateropyron unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Lateropyron kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Lateropyron vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Lateropyron-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen verwendet, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole oder Amine liefern kann .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Lateropyrone exhibits significant antimicrobial activity, particularly against various bacterial strains. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study investigating the antibacterial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This data suggests that this compound could be a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .

Agricultural Applications

This compound's antifungal properties make it valuable in agriculture, particularly as a biopesticide. Its ability to inhibit fungal pathogens can help protect crops from diseases.

Case Study: Fungal Pathogen Control

In a controlled study, this compound was applied to crops affected by Fusarium species. The results indicated a reduction in disease incidence by up to 70%, showcasing its potential as a natural fungicide .

Biotechnological Applications

This compound's role in microbial interactions has been explored in biotechnological contexts, particularly in enhancing the production of other secondary metabolites.

Case Study: Co-cultivation Effects

A co-cultivation experiment involving Fusarium tricinctum and Streptomyces species revealed that this compound production increased significantly—up to 80-fold—when these organisms were grown together. This suggests that this compound may play a role in signaling or metabolic enhancement between microbial species .

Pharmacological Potential

The pharmacological potential of this compound extends beyond its antimicrobial activity. Its unique chemical structure may offer avenues for drug development targeting various diseases.

Research Insights

Studies have indicated that compounds similar to this compound can exhibit anti-inflammatory and anticancer properties. For instance, derivatives of this compound have been explored for their effects on cancer cell lines, showing promise in inhibiting tumor growth .

Summary of Applications

The following table summarizes the diverse applications of this compound based on current research findings:

Wirkmechanismus

Lateropyron übt seine Wirkung aus, indem es spezifische molekulare Pfade in Bakterien und Pilzen angreift. Es hemmt das Wachstum dieser Mikroorganismen, indem es deren Zellwandsynthese und Stoffwechselprozesse stört. Die genauen molekularen Zielstrukturen und beteiligten Pfade sind noch Gegenstand der Untersuchung, aber es wird angenommen, dass Lateropyron wichtige Enzyme und Proteine stört, die für das Überleben von Mikroben unerlässlich sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Avenacein Y: Ein weiterer Metabolit aus Fusarium-Arten mit ähnlichen antibakteriellen und antimykotischen Eigenschaften.

Pseurotin A: Ein Pilzmetabolit mit vergleichbaren biologischen Aktivitäten.

Einzigartigkeit

Lateropyron ist aufgrund seiner spezifischen Struktur und des Vorhandenseins mehrerer Hydroxyl- und Carbonylgruppen einzigartig, die zu seinen starken biologischen Aktivitäten beitragen. Seine Fähigkeit, eine Vielzahl von Bakterien- und Pilzarten zu hemmen, macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Biologische Aktivität

Lateropyrone is a secondary metabolite produced by various species of the fungus Fusarium, particularly Fusarium lateritium. It has garnered attention due to its significant biological activities, particularly its antibacterial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and relevant case studies.

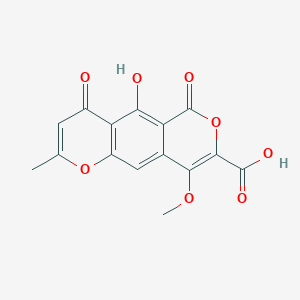

Chemical Structure and Properties

This compound is characterized as a pyrone derivative with a unique chemical structure that contributes to its biological activity. The compound's structure facilitates interactions with microbial cell membranes, which is essential for its antibacterial effects.

This compound exhibits antibacterial activity primarily through:

- Disruption of Cell Membranes : The compound interacts with bacterial membranes, leading to increased permeability and ultimately cell lysis.

- Inhibition of Protein Synthesis : this compound may interfere with the ribosomal function in bacteria, inhibiting protein synthesis crucial for bacterial growth and reproduction.

Efficacy Against Pathogens

Research indicates that this compound shows potent antibacterial effects against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound against various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

| Klebsiella pneumoniae | 32 |

These findings suggest that this compound is particularly effective against Gram-positive bacteria, which are generally more susceptible to compounds that disrupt cell wall integrity.

Case Studies and Research Findings

-

Antibacterial Screening :

A study conducted by Bushnell et al. (1984) isolated this compound from Fusarium species and demonstrated its antibacterial properties through various assays. The study reported significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Bacillus subtilis, confirming its potential as an antibiotic agent . -

Comparative Analysis :

In a comparative study involving several secondary metabolites from fungi, this compound was found to be one of the most effective compounds against clinical isolates of resistant bacterial strains. The study highlighted its potential application in treating infections caused by multidrug-resistant bacteria . -

Synergistic Effects :

Research has also explored the synergistic effects of this compound when combined with other antibiotics. One notable case involved combining this compound with gentamicin, which resulted in enhanced antibacterial activity against Klebsiella pneumoniae, suggesting potential for use in combination therapies .

Toxicological Considerations

While this compound exhibits promising antibacterial properties, it is essential to consider its toxicity profile. Studies have indicated that at high concentrations, this compound can exhibit cytotoxic effects on mammalian cells. Therefore, further research is necessary to establish safe dosage levels for therapeutic applications.

Eigenschaften

IUPAC Name |

methyl 5,9-dihydroxy-2-methyl-4,6-dioxopyrano[3,4-g]chromene-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O8/c1-5-3-7(16)10-8(22-5)4-6-9(12(10)18)14(19)23-13(11(6)17)15(20)21-2/h3-4,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQAILNRMPHAGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)OC(=C3O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239563 | |

| Record name | Avenacein Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93752-78-4 | |

| Record name | Avenacein Y | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093752784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenacein Y | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.